molecular formula C7H11FN2 B8647969 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole

1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B8647969
M. Wt: 142.17 g/mol
InChI Key: SZGXNTKHOLDDIT-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

To DMF (56 g, 0.75 mol) was added POCl3 (74.55 mL, 0.8 mol) at 0° C. After 30 minutes, to the formed Vilsmaier reagent was added 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole (88 g, 0.62 mol), and the reaction mixture was heated for 16 h at 80° C. The reaction mixture was diluted with dichloromethane (400 mL) and treated with potassium carbonate (600 g) in water (2 L) at 0° C. The organic layer was separated, passed through silica gel (10×10 cm), and evaporated. The liquid residue was crystallized from a mixture of hexane (100 mL) and ether (200 mL), separated by filtration, and dried in vacuo using an oil pump to give 26.3 g (24.9%) of the title product. Satisfactory C,H,N-analysis was obtained. 1H NMR (400 MHz, DMSO-d6): δ 2.33 (s, 3H), 2.48 (s, 3H), 4.36 (dt, J=28 Hz, J=5 Hz, 2H), 4.74 (dt, J=44 Hz, J=5 Hz, 2H), 9.85 (s, 1H). GC-MS calcd for C8H11FN2O: 170.09, found (M+): 170 m/z.
Name
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
74.55 mL
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
24.9%

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.O=P(Cl)(Cl)Cl.[F:11][CH2:12][CH2:13][N:14]1[C:18]([CH3:19])=[CH:17][C:16]([CH3:20])=[N:15]1.C(=O)([O-])[O-].[K+].[K+]>ClCCl.O>[F:11][CH2:12][CH2:13][N:14]1[C:18]([CH3:19])=[C:17]([CH:4]=[O:5])[C:16]([CH3:20])=[N:15]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
74.55 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
88 g
Type
reactant
Smiles
FCCN1N=C(C=C1C)C
Step Three
Name
Quantity
600 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The liquid residue was crystallized from a mixture of hexane (100 mL) and ether (200 mL)
CUSTOM
Type
CUSTOM
Details
separated by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FCCN1N=C(C(=C1C)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.3 g
YIELD: PERCENTYIELD 24.9%
YIELD: CALCULATEDPERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.